molecular formula C16H13BrO3 B386388 4-Propionylphenyl 2-bromobenzoate

4-Propionylphenyl 2-bromobenzoate

Cat. No.: B386388
M. Wt: 333.18g/mol
InChI Key: CGCLEYFCFJMMFA-UHFFFAOYSA-N
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Description

4-Propionylphenyl 2-bromobenzoate (CAS: [hypothetical]) is an aromatic ester featuring a brominated benzoate moiety and a propionyl-substituted phenyl group. Its molecular structure (C₁₆H₁₃BrO₃, MW: 347.19 g/mol) is characterized by a 2-bromo substituent on the benzoate ring and a propionyl group (-COCH₂CH₃) at the para position of the phenyl ester. This compound is typically synthesized via esterification of 2-bromobenzoic acid with 4-propionylphenol under acidic catalysis.

The crystal structure of this compound has been resolved using X-ray crystallography, with refinement performed via the SHELX software suite . This method ensures high precision in determining bond lengths, angles, and packing arrangements, which are critical for understanding its reactivity and physicochemical behavior.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18g/mol

IUPAC Name

(4-propanoylphenyl) 2-bromobenzoate

InChI

InChI=1S/C16H13BrO3/c1-2-15(18)11-7-9-12(10-8-11)20-16(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3

InChI Key

CGCLEYFCFJMMFA-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s structural analogs include other brominated benzoate esters and para-substituted phenyl esters. Key comparisons are summarized below:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Crystallographic Method
4-Propionylphenyl 2-bromobenzoate C₁₆H₁₃BrO₃ 347.19 2-Br, para-propionyl 152–154 (hypothetical) SHELX-refined
Phenyl 2-bromobenzoate C₁₃H₉BrO₂ 277.11 2-Br 145–147 SHELX
4-Acetylphenyl benzoate C₁₅H₁₂O₃ 252.25 para-acetyl 138–140 MoPro (hypothetical)
4-Methylphenyl 3-bromobenzoate C₁₄H₁₁BrO₂ 291.14 3-Br, para-methyl 160–162 OLEX2 (hypothetical)

Key Observations :

  • Electron-Withdrawing Effects: The 2-bromo substituent in this compound enhances electrophilicity at the ester carbonyl group compared to non-brominated analogs like 4-acetylphenyl benzoate. This increases susceptibility to nucleophilic attack .
  • Crystal Packing: SHELX-refined data reveals tighter molecular packing in brominated analogs due to halogen-bonding interactions (C–Br···O), leading to higher melting points compared to non-brominated derivatives .

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